molecular formula C10H14N4 B8551356 (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine

(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine

Cat. No.: B8551356
M. Wt: 190.25 g/mol
InChI Key: FJGYTHHJZCQFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridyl group attached to a piperidone moiety, linked via a hydrazone bond. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

The synthesis of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine typically involves the reaction of 1-(4-pyridyl)-4-piperidone with hydrazine or its derivatives. One common method is the condensation reaction between the ketone and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone bond .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It is used in the development of new materials, including polymers and catalysts, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine

InChI

InChI=1S/C10H14N4/c11-13-9-3-7-14(8-4-9)10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-8,11H2

InChI Key

FJGYTHHJZCQFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NN)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-pyridyl)-4-piperidone (3.52 g) and hydrazine hydrate (1.25 q) in ethanol (50 ml) was stirred at room temperature for 15 hours. The reaction mixture was concentrated and the residue obtained was crystallized from ether to obtain [1-(4-pyridyl)-4-piperidinylidene]hydrazine (3.51 g) as colorless crystals.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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